5-Bromo-2-hydroxy-3-nitrobenzamide
Description
Significance of Benzamide (B126) Derivatives in Organic and Medicinal Chemistry Research
Benzamide derivatives are recognized for their broad spectrum of biological activities, making them a focal point in medicinal chemistry. researchgate.netwalshmedicalmedia.com The benzamide core can be readily modified with various substituents, allowing for the fine-tuning of its pharmacological profile. researchgate.netwalshmedicalmedia.com Researchers have successfully developed benzamide-based compounds with applications as anti-inflammatory, analgesic, and antitumor agents. researchgate.netwalshmedicalmedia.com The ability to introduce different functional groups onto the benzamide structure allows for the exploration of diverse biological targets. researchgate.netnih.gov This structural versatility has cemented the importance of benzamides as privileged scaffolds in the design and synthesis of new therapeutic agents. researchgate.net
Academic Context of Halogenated and Nitrated Organic Compounds in Chemical Science
The introduction of halogen atoms and nitro groups into organic molecules is a fundamental strategy in chemical synthesis to modulate their physicochemical and biological properties. unacademy.com Halogenation, the process of incorporating fluorine, chlorine, bromine, or iodine, can significantly influence a molecule's reactivity and medicinal potential. unacademy.comlibretexts.org Brominated compounds, in particular, are important intermediates in organic synthesis and can be found in various biologically active molecules. noaa.gov
Similarly, nitration, the introduction of a nitro group (-NO2), is a powerful tool in chemical science. unacademy.com The nitro group is strongly electron-withdrawing, which can alter the electronic properties of an aromatic ring, influencing its reactivity in subsequent chemical transformations. wikipedia.org This property is often exploited in the synthesis of complex molecules and is a key feature in many energetic materials and pharmaceutical compounds. wikipedia.org The presence of both a halogen and a nitro group on a benzamide scaffold, as in 5-Bromo-2-hydroxy-3-nitrobenzamide, creates a unique electronic and steric environment, opening avenues for further chemical exploration.
Research Directions for Multi-Functionalized Organic Molecules
The development of synthetic methods to create multi-functionalized organic molecules with high precision is a major focus of modern organic chemistry. scripps.edumdpi.comresearchgate.net Researchers are increasingly interested in molecules that possess multiple, distinct functional groups, as these can serve as versatile building blocks for the synthesis of more complex structures or exhibit unique biological activities. researchgate.net The strategic placement of different functional groups allows for selective chemical transformations at various sites within the molecule. acs.org Current research is geared towards developing efficient and selective methods for the introduction and manipulation of these functional groups, including C-H functionalization and catalytic cross-coupling reactions. scripps.eduacs.org The study of multi-functionalized molecules like this compound contributes to this broader effort by providing insights into the interplay of different functional groups and their collective impact on the molecule's properties and reactivity.
Structure
2D Structure
3D Structure
Properties
CAS No. |
791137-29-6 |
|---|---|
Molecular Formula |
C7H5BrN2O4 |
Molecular Weight |
261.03 g/mol |
IUPAC Name |
5-bromo-2-hydroxy-3-nitrobenzamide |
InChI |
InChI=1S/C7H5BrN2O4/c8-3-1-4(7(9)12)6(11)5(2-3)10(13)14/h1-2,11H,(H2,9,12) |
InChI Key |
SSGZMICESZQDHU-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)N)O)[N+](=O)[O-])Br |
Origin of Product |
United States |
Advanced Analytical Techniques for Structural Elucidation of 5 Bromo 2 Hydroxy 3 Nitrobenzamide
Spectroscopic Characterization Methods
Spectroscopy is a fundamental tool for probing the structural features of molecules like 5-Bromo-2-hydroxy-3-nitrobenzamide through their interaction with electromagnetic radiation.
NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule.
¹H NMR: In the ¹H NMR spectrum of related benzamide (B126) derivatives, aromatic protons typically appear as multiplets in the downfield region, generally between δ 7.0 and 8.5 ppm. The chemical shifts are influenced by the electronic effects of the substituents on the aromatic ring. For instance, the amide protons often present as a broad singlet. The specific shifts for this compound would be influenced by the strong electron-withdrawing nitro group and the bromine atom.
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon of the amide group is typically observed in the range of δ 164–169 ppm. researchgate.net Aromatic carbons show signals in the δ 110-160 ppm region, with the carbons directly attached to the bromine, hydroxyl, and nitro groups exhibiting distinct chemical shifts due to the electronic environment.
A study on 5-bromo-2-hydroxy-benzamide derivatives provided insights into the expected NMR data. researchgate.net While specific data for the 3-nitro substituted compound is not detailed, the general regions for proton and carbon signals can be inferred. For example, in similar structures, the amide protons can have chemical shifts between 9.4 and 11.8 ppm. researchgate.net
Interactive Data Table: Predicted NMR Chemical Shifts for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 7.5 - 8.5 | 115 - 140 |
| Amide NH₂ | 7.5 - 9.0 (broad) | N/A |
| Carbonyl C=O | N/A | 165 - 170 |
| C-Br | N/A | 110 - 120 |
| C-OH | N/A | 150 - 160 |
| C-NO₂ | N/A | 140 - 150 |
Note: These are predicted ranges based on typical values for similar functional groups and may vary based on the solvent and other experimental conditions.
IR spectroscopy is instrumental in identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
Key vibrational frequencies for this compound would include:
N-H stretching: The amide group will show characteristic N-H stretching vibrations, typically in the range of 3150–3400 cm⁻¹. researchgate.net
O-H stretching: The phenolic hydroxyl group will exhibit a broad O-H stretching band, usually around 3200-3600 cm⁻¹.
C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is expected around 1630–1680 cm⁻¹. researchgate.net
N-O stretching: The nitro group will have two characteristic stretching vibrations: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1300-1370 cm⁻¹.
C-Br stretching: The carbon-bromine bond will have a stretching vibration in the fingerprint region, typically below 700 cm⁻¹.
A study on related 5-bromo-2-hydroxy-benzamide derivatives confirmed the presence of the amide group through signals in the 3150–3400 cm⁻¹ and 1630–1680 cm⁻¹ regions. researchgate.net
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state.
For this compound, the UV-Vis spectrum is expected to show absorptions arising from π → π* and n → π* transitions within the aromatic ring and the carbonyl and nitro groups. The presence of the chromophoric nitro group and the auxochromic hydroxyl and bromo groups on the benzamide scaffold will influence the wavelength of maximum absorption (λmax). In a related compound, 5-bromo-2-hydroxybenzaldehyde, UV-Visible spectra were measured in chloroform. nih.gov Another study involving a derivative, 5-bromo-2-hydroxy-3-methoxybenzaldehyde-p-hydroxybenzoichydrazone, showed a maximum absorbance at 390 nm when complexed with titanium(IV). jocpr.com These findings suggest that the electronic transitions for this compound would likely occur in the UV-A or near-visible region.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.
HRMS provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated and compared with the experimentally determined value to confirm the molecular formula, C₇H₅BrN₂O₄.
In mass spectrometry, the molecular ion of this compound can undergo characteristic fragmentation, providing further structural evidence. researchgate.net The fragmentation pattern would likely involve the loss of small neutral molecules or radicals.
Expected fragmentation pathways could include:
Loss of the amino group (-NH₂)
Loss of the nitro group (-NO₂)
Loss of carbon monoxide (CO) from the amide group
Cleavage of the bromine atom
Analysis of the resulting fragment ions helps to piece together the structure of the original molecule. For instance, the mass spectrum of a related compound, 5-bromo-2-hydroxybenzamide, was used to confirm its elemental composition. researchgate.net
Chromatographic Separations for Compound Purity and Identification
Chromatographic techniques are indispensable for separating this compound from impurities and for its definitive identification. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry, provide the necessary resolution and sensitivity for rigorous analysis.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of substituted benzamides and related nitroaromatic compounds. For compounds similar to this compound, reversed-phase HPLC is typically employed. A C18 or a more polar-endcapped column, such as a polaris C18, is often the stationary phase of choice, providing good retention and separation of aromatic analytes. researchgate.net
A gradient elution system is frequently used to ensure the efficient separation of the main compound from any starting materials, by-products, or degradation products. nih.gov For instance, a mobile phase starting with a higher aqueous composition and gradually increasing the organic solvent (like acetonitrile (B52724) or methanol) allows for the elution of a wide range of compounds with varying polarities. nih.govmdpi.com The addition of an acid, such as formic acid or acetic acid, to the mobile phase can improve peak shape and resolution for phenolic compounds like the target molecule. nih.gov Detection is commonly performed using a UV detector, set at a wavelength where the nitroaromatic and benzamide chromophores exhibit strong absorbance, such as 254 nm or 280 nm. nih.govnih.gov The purity of the compound is determined by integrating the peak area of the analyte relative to the total peak area in the chromatogram. For quantitative analysis, calibration curves are established using a certified reference standard. mdpi.com
A representative HPLC method for analyzing N-alkyl nitrobenzamides involves a Merck RP-8 column with a gradient mobile phase of acetonitrile and an aqueous phosphate (B84403) buffer. mdpi.com This system demonstrates the utility of reversed-phase chromatography for resolving substituted benzamides. mdpi.com
Gas Chromatography (GC)
Gas chromatography is another powerful tool for the analysis of this compound, although it often requires a derivatization step due to the low volatility and polar nature of the amide and hydroxyl functional groups. research-solution.com Direct GC analysis of underivatized benzamides can lead to poor peak shape and thermal degradation in the injector or column. research-solution.com
Derivatization modifies the analyte to increase its volatility and thermal stability. gcms.cz Common methods include silylation, acylation, or alkylation. gcms.cz Silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), replaces the active hydrogens on the hydroxyl and amide groups with nonpolar silyl (B83357) groups. sigmaaldrich.comnih.gov This process significantly reduces hydrogen bonding and allows the compound to be analyzed at reasonable temperatures without decomposition. research-solution.com
Once derivatized, the compound can be separated on a low- to mid-polarity capillary column, such as a DB-5MS or RTx-5MS. nih.gov The temperature program typically starts at a lower temperature and ramps up to elute the derivatized analyte and any other components. nih.gov An electron capture detector (ECD) is highly sensitive to halogenated and nitro-containing compounds, making it suitable for detecting the bromo- and nitro-substituted target molecule. epa.gov Alternatively, a halogen-specific detector (XSD) offers enhanced selectivity for halogenated compounds. nih.gov
Hyphenated Techniques (e.g., HPLC-NMR, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are essential for unequivocal structure confirmation.
GC-MS is particularly valuable for identifying volatile compounds and their derivatives. Following GC separation, the derivatized this compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). nih.gov The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," of the molecule. Key fragments, such as the molecular ion peak and fragments corresponding to the loss of the bromine atom, nitro group, or parts of the derivatized functional groups, allow for confident identification. sigmaaldrich.com For complex matrices, high-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, further confirming the elemental composition of the analyte. researchgate.net
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is a powerful technique for analyzing compounds that are not easily volatilized. A rapid and sensitive LC-MS/MS method was developed for a related compound, sodium (±)-5-bromo-2-(α-hydroxypentyl) benzoate (B1203000) (BZP). nih.govresearchgate.netmdpi.com This method utilized a C18 column with a gradient elution and detection via a triple quadrupole mass spectrometer. nih.govresearchgate.netmdpi.com Such a method could be adapted for this compound, providing both retention time data from the HPLC and mass-to-charge ratio information from the MS. The use of tandem mass spectrometry (MS/MS) would further enhance selectivity and sensitivity, making it suitable for identifying the compound even at low concentrations. nih.govmdpi.comnih.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and the intermolecular forces that govern the crystal packing.
Single Crystal X-ray Diffraction (SCXRD) Analysis
To understand the solid-state structure of this compound, growing a single crystal of sufficient quality is the first critical step. Once a suitable crystal is obtained, it is analyzed using a single-crystal X-ray diffractometer. bruker.com While specific crystallographic data for this compound is not publicly available, analysis of closely related structures, such as isomeric bromo-nitro-substituted benzamides and other benzamide derivatives, provides a clear framework for what to expect. nih.govnih.gov
For example, the crystal structure of 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide was solved and shown to crystallize in the triclinic space group P-1. nih.gov The analysis reveals detailed information about the molecular conformation, including the dihedral angles between the aromatic rings. nih.gov In another example, 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide, the central amide fragment was found to be nearly planar, with the thiazole (B1198619) and benzene (B151609) rings twisted relative to it. nih.gov These studies highlight the level of detail obtainable from SCXRD analysis.
The expected crystallographic data for this compound would include the parameters presented in the table below, based on typical data for similar small organic molecules.
Table 1: Representative Crystallographic Data for a Substituted Benzamide
| Parameter | Example Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~8.5 |
| b (Å) | ~12.0 |
| c (Å) | ~10.5 |
| α (°) | 90 |
| β (°) | ~105 |
| γ (°) | 90 |
| Volume (ų) | ~1030 |
| Z (molecules/unit cell) | 4 |
| Calculated Density (g/cm³) | ~1.8 |
Note: These are illustrative values based on known benzamide structures and are not the experimental data for this compound.
Analysis of Hydrogen Bonding and Intermolecular Interactions in Crystal Lattices
The arrangement of molecules within a crystal is directed by a network of intermolecular forces, with hydrogen bonding often playing a dominant role, especially in molecules containing hydroxyl and amide groups. researchgate.netnih.gov In the solid state of this compound, several key hydrogen bonds would be anticipated. An intramolecular hydrogen bond is highly likely between the phenolic hydroxyl group (at position 2) and the oxygen of the nitro group (at position 3), forming a stable six-membered ring. unison.mx
Intermolecularly, the amide group is a potent hydrogen bond donor (-NH₂) and acceptor (C=O). It is common for benzamides to form centrosymmetric dimers, where two molecules are linked by a pair of N-H···O hydrogen bonds between their amide groups. researchgate.net These dimers can then act as building blocks, further connected into chains, sheets, or three-dimensional networks through other interactions. nih.gov
Besides strong hydrogen bonds, weaker interactions such as C-H···O bonds, halogen bonds (C-Br···O or C-Br···Br), and π-π stacking interactions between the aromatic rings are also crucial in stabilizing the crystal lattice. rsc.orgrsc.org The interplay of these varied interactions dictates the final crystal packing arrangement. rsc.org Analysis of the crystal structures of related nitroanilines and benzamides shows that N-H···O and C-H···O interactions are consistently involved in forming extended supramolecular assemblies like chains and sheets. nih.govunison.mx
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Methanol |
| Formic Acid |
| Acetic Acid |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) |
| 4-bromo-N-[(2-nitrophenyl)sulfonyl]benzamide |
| 2-nitro-N-(5-nitro-1,3-thiazol-2-yl)benzamide |
Hirshfeld Surface Analysis for Intermolecular Contacts
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. scirp.org By mapping properties onto a surface defined by the molecule's electron distribution, it offers a detailed picture of how molecules pack together. The analysis generates a three-dimensional surface, and the associated two-dimensional fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.
Detailed research findings on analogous bromo-nitro-aromatic compounds reveal the following significant interactions:
H···H Contacts: These are typically the most abundant interactions, arising from the numerous hydrogen atoms on the molecular periphery. In many organic crystals, these contacts can comprise a significant percentage of the Hirshfeld surface. For instance, in one related brominated compound, H···H contacts accounted for 17.4% of the total surface. nih.gov
O···H/H···O Contacts: The presence of the hydroxyl, nitro, and amide groups in this compound makes hydrogen bonding a dominant feature. These interactions, where hydrogen atoms on one molecule interact with oxygen atoms on a neighboring molecule, are critical in stabilizing the crystal structure. In a similar nitro-substituted compound, O···H/H···O contacts contributed to 16.3% of the Hirshfeld surface. nih.gov
Br···H/H···Br Contacts: The bromine atom can participate in halogen bonding and other weaker interactions with hydrogen atoms. The significance of these contacts is evident in related structures, where Br···H/H···Br interactions made up 15.5% of the surface area in one case nih.gov and 20.9% in another. nih.gov
Br···C/C···Br and Br···O Contacts: Interactions involving the bromine atom and carbon or oxygen atoms are also observed. Short Br···O contacts, for example, have been noted in similar crystal structures. nih.gov
The expected distribution of these contacts for this compound is summarized in the table below, based on data from analogous compounds.
| Intermolecular Contact | Expected Percentage Contribution to Hirshfeld Surface |
|---|---|
| H···H | ~12-33% |
| O···H/H···O | ~13-16% |
| Br···H/H···Br | ~12-21% |
| C···H/H···C | ~11-15% |
| N···H/H···N | ~12% |
| Br···C/C···Br | ~10% |
Elemental Analysis (e.g., CHNS-O)
Elemental analysis is a fundamental technique for determining the mass percentages of carbon (C), hydrogen (H), nitrogen (N), sulfur (S), and oxygen (O) in a sample. ukm.my This method is essential for verifying the empirical formula of a newly synthesized compound like this compound and assessing its purity. mt.comaurigaresearch.com
The technique typically involves the combustion of a small, precisely weighed sample in a controlled environment. azom.commt.com The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are then separated and quantified by a detector. The oxygen content is usually determined by pyrolysis in a separate step.
For this compound, with the chemical formula C₇H₅BrN₂O₄, the theoretical elemental composition can be calculated based on its molecular weight. A comparison between the theoretical and experimentally obtained values provides a confirmation of the compound's identity and purity.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) |
|---|---|---|
| Carbon (C) | 32.21 | To be determined |
| Hydrogen (H) | 1.93 | To be determined |
| Nitrogen (N) | 10.73 | To be determined |
| Oxygen (O) | 24.52 | To be determined |
| Bromine (Br) | 30.61 | To be determined |
The experimental values obtained from CHNS-O analysis are expected to be in close agreement with the theoretical percentages for a pure sample of this compound. Any significant deviation could indicate the presence of impurities or residual solvents.
Research on structurally similar compounds, such as 5-Bromo-2-Hydroxybenzaldehyde, is available and includes extensive computational analysis. nih.govresearchgate.net However, due to the strict requirement to focus solely on this compound, the findings for related but distinct molecules cannot be used to generate the requested article.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the computational chemistry and theoretical studies of this compound as per the specified outline due to the absence of dedicated research data in the available sources.
Molecular Dynamics (MD) Simulations for System Stability and Conformational Dynamics
Molecular dynamics (MD) simulations offer a computational microscope to observe the time-dependent behavior of molecules, providing critical insights into the stability of a compound and its complexes, as well as its conformational flexibility. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to predict how a molecule like this compound would behave in a biological environment, such as when interacting with a protein target.
In a typical MD simulation study, the molecule of interest is placed in a simulated physiological environment, often a water box with appropriate ions. The simulation then tracks the movements and interactions of all atoms over a set period, which can range from nanoseconds to microseconds. This data is invaluable for understanding the structural stability and flexibility of the molecule.
Ligand-Protein Complex Stability Assessment (e.g., RMSD Analysis)
A key application of MD simulations in drug discovery and molecular biology is the assessment of the stability of a ligand-protein complex. The Root Mean Square Deviation (RMSD) is a fundamental metric used for this purpose. It quantifies the average distance between the atoms of a superimposed molecule and a reference structure over time. A stable complex will generally exhibit low and consistent RMSD values, indicating that the ligand remains securely bound in the protein's active site without significant conformational changes.
For a hypothetical complex of this compound with a target protein, an RMSD analysis would involve the following steps:
Docking the ligand into the protein's binding site to get an initial pose.
Running an MD simulation of the ligand-protein complex.
Calculating the RMSD of the protein's backbone atoms and the ligand's heavy atoms over the course of the simulation.
Low RMSD fluctuations for both the protein and the ligand suggest a stable binding interaction. nih.gov Conversely, large fluctuations or a continuously increasing RMSD might indicate an unstable complex where the ligand may be dissociating from the binding pocket. researchgate.net
To illustrate, a study on the related compound 5-Bromo-2-Hydroxybenzaldehyde involved molecular dynamics simulations to study its interactions with different proteins. nih.gov While the specific data is for a different molecule, the principles of analysis are directly applicable. The stability of a ligand-protein complex is often considered high if the RMSD value remains low and plateaus during the simulation. uni.lu
Illustrative Data Table: RMSD Analysis of a Ligand-Protein Complex
Below is an example of how RMSD data from an MD simulation might be presented. Note: This table is for illustrative purposes and does not represent actual data for this compound.
| Complex | Mean RMSD (Å) | Standard Deviation (Å) | Interpretation |
| Protein-Ligand | 1.8 | 0.3 | Stable complex with minimal deviation |
| Apoprotein (Ligand-free) | 2.5 | 0.6 | Higher flexibility in the absence of the ligand |
Computational Prediction of Reactivity and Reaction Mechanisms
Computational chemistry, particularly methods based on Density Functional Theory (DFT), is a powerful tool for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. These calculations can provide insights into the electronic structure, orbital energies, and charge distribution of this compound.
Key parameters derived from DFT calculations that help in predicting reactivity include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. A small HOMO-LUMO gap generally implies higher reactivity.
Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of a molecule. It helps in identifying electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), which are indicative of where the molecule is likely to interact with other chemical species.
Fukui Functions: These functions provide a more quantitative measure of the reactivity at different atomic sites within the molecule, predicting where electrophilic, nucleophilic, or radical attacks are most likely to occur.
For instance, a comprehensive theoretical analysis of 5-Bromo-2-Hydroxybenzaldehyde used DFT to explore its molecular stability and reactivity. nih.gov The study examined its vibrational frequencies, electronic properties, and reactive sites, providing a template for how this compound could be analyzed. nih.govresearchgate.net Such studies can predict the most probable sites for metabolic reactions or for chemical modifications intended to enhance biological activity.
Illustrative Data Table: Calculated Reactivity Descriptors
This table illustrates the type of data that would be generated from a DFT study on this compound to predict its reactivity. Note: The values are hypothetical.
| Parameter | Value | Interpretation |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -2.1 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.4 eV | Suggests moderate chemical reactivity |
| Dipole Moment | 3.2 Debye | Indicates a polar molecule |
Potential Research Applications of 5 Bromo 2 Hydroxy 3 Nitrobenzamide
Role as an Intermediate in Organic Synthesis
Due to its multiple functional groups, this compound is primarily valuable as an intermediate in organic synthesis. unacademy.com It serves as a building block for constructing more elaborate molecular architectures. bldpharm.combldpharm.com For example, the bromine atom can be replaced through various cross-coupling reactions, and the nitro group can be reduced to an amino group, providing a handle for further derivatization. This allows for the systematic modification of the scaffold to explore structure-activity relationships in the development of new compounds.
Exploration in the Context of Medicinal Chemistry Scaffolds
The 2-hydroxybenzamide moiety is a known pharmacophore present in various biologically active compounds. researchgate.net The addition of bromo and nitro groups can modulate the electronic and lipophilic properties of the molecule, potentially influencing its interaction with biological targets. While specific biological activity for this compound is not widely reported, its structural similarity to other bioactive benzamides suggests its potential as a scaffold for the development of new therapeutic agents. researchgate.netwalshmedicalmedia.com For instance, derivatives of 5-bromosalicylamide (B1265511) have been synthesized and investigated for their potential biological activities. researchgate.net The core structure of this compound could be a starting point for creating libraries of novel compounds to be screened for various pharmacological activities.
Structure Activity Relationship Sar Investigations of 5 Bromo 2 Hydroxy 3 Nitrobenzamide Derivatives
Impact of Bromine Substitution on Molecular Interactions
The introduction of a bromine atom at the 5-position of the 2-hydroxy-3-nitrobenzamide (B1280379) scaffold significantly influences its molecular interaction profile. Bromine, as a halogen, can participate in halogen bonding, a non-covalent interaction where the halogen atom acts as an electrophilic species. This occurs due to the presence of a "sigma-hole," a region of positive electrostatic potential on the outer surface of the bromine atom, which can interact favorably with nucleophiles like oxygen, nitrogen, or sulfur atoms in a biological target. nih.govump.edu.plump.edu.pl This interaction is directional and can contribute significantly to the binding affinity and selectivity of the compound.
Role of Hydroxyl Group in Structure-Activity Profiles
The hydroxyl group at the 2-position (ortho to the amide) plays a pivotal role in defining the structure-activity profile of 5-Bromo-2-hydroxy-3-nitrobenzamide. Its primary influence stems from its ability to form strong intramolecular hydrogen bonds with the adjacent amide carbonyl oxygen. nih.gov This interaction has several significant consequences:
Conformational Rigidity : The hydrogen bond locks the amide group into a planar conformation relative to the benzene (B151609) ring, reducing the molecule's conformational flexibility. This pre-organization can be entropically favorable for binding to a specific biological target.
Masking Polarity : By engaging the polar amide carbonyl in a hydrogen bond, the hydroxyl group effectively "masks" its polarity. This can paradoxically increase the molecule's apparent lipophilicity, which can affect its ability to cross cell membranes. nih.gov
Direct Target Interactions : As a hydrogen bond donor and acceptor, the phenolic hydroxyl group can engage in direct, specific hydrogen bonding with amino acid residues in a protein's active site, contributing to binding affinity and selectivity. nih.govresearchgate.net
Studies on related substituted benzamides have shown that an ortho-hydroxy group can increase lipophilicity compared to an ortho-methoxy group, which can also form a hydrogen bond but with different electronic and steric consequences. nih.gov The presence and positioning of hydroxyl groups are critical for the biological activity of many compounds, influencing everything from antioxidant potential to enzyme inhibition. researchgate.netmdpi.com
Influence of Nitro Group Position and Number on Compound Behavior
The nitro group at the 3-position is a powerful modulator of the compound's properties due to its strong electron-withdrawing nature. fiveable.menumberanalytics.comlibretexts.org Its influence is multifaceted, affecting the electronic environment of the entire molecule. The position of the nitro group is often critical; moving it to a different position on the aromatic ring can lead to a significant decrease or complete loss of biological activity, as observed in other classes of therapeutic agents. nih.gov
Electron-Withdrawing Effects and Redox Potentials
The nitro group withdraws electron density from the benzene ring through both inductive and resonance effects. libretexts.orgwikipedia.org The nitrogen atom in the -NO2 group bears a formal positive charge in key resonance structures, making it one of the strongest electron-withdrawing groups used in medicinal chemistry. youtube.com This has two major impacts:
Ring Deactivation : It significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack but more susceptible to nucleophilic aromatic substitution. wikipedia.orgquora.com
Increased Acidity : It increases the acidity of the phenolic proton of the 2-hydroxy group, making it a better hydrogen bond donor. fiveable.me
Crucially, the strong electron-withdrawing character of the nitro group induces a positive shift in the reduction potential of the aromatic system. rsc.org This makes the compound more susceptible to reduction, a property that can be exploited in the design of bioreductive drugs or can be a factor in its metabolic profile.
Conformational Analysis and Atropisomerism in Substituted Benzamides
The conformation of substituted benzamides is largely determined by the steric and electronic nature of the substituents flanking the amide group. In this compound, the substituents at positions 2 (hydroxyl) and 3 (nitro) create a sterically hindered environment around the C(ring)-C(amide) bond.
Rotation around this bond can be restricted, potentially leading to a phenomenon known as atropisomerism, where rotational isomers (atropisomers) can be isolated as distinct stereoisomers. nsf.govnih.gov Atropisomers are classified based on their rotational stability. nih.gov While the intramolecular hydrogen bond between the 2-hydroxy group and the amide carbonyl favors planarity, the steric bulk of the 3-nitro group could introduce a twist. The degree of non-planarity between the phenyl ring and the amide group is a critical factor. Studies on other 2-substituted benzamides show that they often adopt a non-planar conformation to relieve steric strain. nih.gov The collective steric hindrance from the ortho-hydroxyl and meta-nitro groups could create a significant energy barrier to rotation, potentially making this compound a candidate for existing as stable atropisomers. researchgate.net
Substituent Effects on Ligand Efficiency and Selectivity
Ligand efficiency (LE) is a metric used in drug discovery to assess the binding energy of a compound per non-hydrogen atom. It provides a measure of how efficiently a molecule uses its size to achieve binding affinity. researchgate.netcore.ac.uk The substituents on this compound each contribute to its potential ligand efficiency and selectivity.
Selectivity : The specific arrangement of the hydroxyl, nitro, and amide groups provides a well-defined pattern of hydrogen bond donors and acceptors. This pattern can lead to high selectivity for a target protein that has a complementary set of residues. The bromine atom's ability to form specific halogen bonds further enhances the potential for selective recognition. nih.gov
The following table summarizes the key contributions of each substituent to the molecule's properties:
| Substituent | Position | Key Roles in Structure-Activity Relationship |
| Bromine | 5 | Halogen bonding (σ-hole interactions), increased lipophilicity, steric influence. nih.govump.edu.plump.edu.pl |
| Hydroxyl | 2 | Intramolecular H-bonding, conformational rigidity, direct target interaction, polarity masking. nih.govnih.gov |
| Nitro | 3 | Strong electron withdrawal, increases acidity of phenol (B47542), modulates redox potential, polar interactions. fiveable.melibretexts.orgrsc.org |
| Amide | 1 | H-bond acceptor/donor, platform for substituent effects, potential for hindered rotation. nih.govnih.gov |
Mechanistic Biochemical and Cellular Research on 5 Bromo 2 Hydroxy 3 Nitrobenzamide
Enzyme Inhibition Mechanisms
The structure of 5-Bromo-2-hydroxy-3-nitrobenzamide, combining a salicylamide (B354443) core with bromine and nitro functional groups, suggests it may act as an inhibitor of various enzymes. The actions of many therapeutic agents rely on their ability to inhibit specific enzymes.
Specific Enzyme Target Identification and Characterization
Although direct enzyme targets of this compound have not been identified in the available literature, related salicylanilides and benzamides have been shown to inhibit a range of enzymes. For instance, certain salicylanilide (B1680751) derivatives exhibit inhibitory activity against mycobacterial enzymes such as L-alanine dehydrogenase, lysine (B10760008) ε-aminotransferase, and chorismate mutase. nih.gov Furthermore, some benzamide (B126) derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and β-secretase (BACE1), enzymes implicated in Alzheimer's disease. nih.gov The nitro group in aromatic compounds can also play a role in enzyme inhibition, as seen in the inactivation of isocitrate lyase by 3-nitropropionate through the formation of a covalent adduct. nih.gov Given these precedents, it is conceivable that this compound could target enzymes involved in microbial metabolism or neurodegenerative processes.
Inhibitory Modalities and Kinetics
The mode of enzyme inhibition can be reversible or irreversible, with further classifications such as competitive, noncompetitive, or uncompetitive. nih.gov The specific kinetics of inhibition by this compound remain uncharacterized. However, studies on related compounds provide some insights. For example, some salicylanilide phosphates act as inhibitors of mycobacterial L-alanine dehydrogenase. nih.gov The kinetics of such interactions would need to be determined experimentally through assays that measure enzyme activity in the presence of varying concentrations of the inhibitor and substrate.
Modulation of Cellular Signaling Pathways
Compounds with a salicylanilide backbone are known to modulate various cellular signaling pathways, which are complex systems that control fundamental cellular activities.
Regulation of Gene Expression at mRNA and Protein Levels
While no studies have directly examined the effect of this compound on gene expression, research on related nitroaromatic compounds and salicylanilides offers potential insights. For example, N-nitroso compounds have been shown to induce time-dependent changes in gene expression in human colon cells, affecting pathways related to DNA damage, cell cycle, apoptosis, and growth factor signaling. nih.gov Specifically, nitrosamides can cause a strong transcriptional response early after exposure. nih.gov
Furthermore, exposure of human monocytic cells to nitric oxide donors has been found to alter the expression of a specific set of genes, including transcription factors and signaling molecules. nih.gov Given that the nitro group of this compound can be metabolically reduced to release reactive nitrogen species, it is plausible that this compound could influence similar gene expression profiles. The brominated aspect of the molecule could also play a role, as brominated flame retardants have been shown to alter gene expression related to endocrine function and cytotoxicity.
Biochemical Pathways Involving Nitro Group Bioreduction
A key feature of this compound is its nitro group, which can undergo enzymatic reduction in biological systems, a process known as bioreduction. This metabolic activation can lead to the formation of cytotoxic products.
Nitroreductase Enzyme Systems and Bioreduction Pathways
Bacterial nitroreductases are enzymes that catalyze the reduction of nitroaromatic compounds. nih.gov This process is a key activation step for several nitroaromatic prodrugs. researchgate.netnih.gov The reduction of the nitro group can proceed through a one-electron or a two-electron pathway, leading to the formation of nitroso, hydroxylamino, and ultimately amino derivatives. These reactive intermediates can cause cellular damage by interacting with macromolecules such as DNA and proteins. researchgate.net The specific nitroreductase enzymes that might act on this compound and the precise nature of the resulting metabolites have not been determined. However, the presence of the nitro group strongly suggests that this compound could be a substrate for such enzymatic systems, potentially leading to bioactivation and downstream biological effects.
Formation and Fate of Reactive Intermediates and Metabolites (e.g., Hydroxylamine, Amine Derivatives)
The biological activity of nitroaromatic compounds like this compound is intrinsically linked to their metabolic activation, specifically the reduction of the nitro group. nih.govscielo.brresearchgate.net This process is a stepwise bio-reduction that generates several highly reactive intermediates. nih.gov The pathway is generally accepted to proceed through a series of electron-transfer steps, often catalyzed by intracellular nitroreductase enzymes. researchgate.netgoogle.com
The initial one-electron reduction of the parent nitro compound (Ar-NO₂) produces a nitro anion radical (Ar-NO₂⁻). nih.govnih.gov Subsequent reduction steps lead to the formation of a nitroso derivative (Ar-NO) and then an N-hydroxylamine derivative (Ar-NHOH). nih.govgoogle.comacs.org The final product of this reductive pathway is the corresponding amine derivative (Ar-NH₂). wikipedia.orgacs.orgnih.gov Each of these intermediates—the nitro anion radical, the nitroso species, and particularly the N-hydroxylamine—is chemically reactive and capable of interacting with cellular components. nih.govnih.gov The ultimate fate of these metabolites determines the compound's therapeutic or toxicological outcome.
Table 1: Key Intermediates in Nitroaromatic Compound Metabolism
| Precursor Compound | Intermediate Species | Final Product | Key Characteristics of Intermediates |
| Ar-NO₂ (Parent Nitroaromatic) | Ar-NO₂⁻ (Nitro anion radical) | Ar-NH₂ (Amine) | Involved in redox cycling and ROS generation. nih.gov |
| Ar-NO (Nitroso derivative) | Electrophilic and highly reactive. nih.gov | ||
| Ar-NHOH (N-hydroxylamine) | Implicated in covalent adduct formation with DNA and proteins. nih.govoup.com |
Intracellular Redox Perturbations and Free Radical Generation
A primary mechanism by which nitroaromatic compounds exert cellular effects is through redox cycling, a process that perturbs the intracellular redox balance and generates significant oxidative stress. nih.gov This "futile metabolism" is initiated by the single-electron reduction of the nitro group to its nitro anion radical. mdpi.comnih.gov
Under aerobic conditions, this radical can readily transfer its extra electron to molecular oxygen (O₂), thereby regenerating the parent nitroaromatic compound and producing a superoxide (B77818) anion radical (O₂⁻). nih.govnih.gov This process establishes a catalytic cycle where a single molecule of the nitroaromatic compound can lead to the generation of numerous reactive oxygen species (ROS). The superoxide anion can be further converted, enzymatically or spontaneously, into other ROS such as hydrogen peroxide (H₂O₂) and the highly reactive hydroxyl radical (•OH). nih.gov This cascade is associated with the consumption of cellular reducing equivalents, such as NADPH, and can lead to the depletion of antioxidant defenses, like glutathione. nih.gov While the nitro radical anion itself is an obligate intermediate, the subsequent generation of ROS is considered a major driver of cytotoxicity. nih.gov
Molecular Interactions with Biomolecular Targets
The reactive intermediates and ROS generated from the metabolism of this compound can interact with a variety of biomolecular targets, including proteins and nucleic acids. These interactions can be non-covalent, leading to the inhibition of enzyme function, or covalent, resulting in the formation of stable adducts that can impair cellular processes and lead to mutagenicity. nih.govoup.com
Ligand-Protein Binding Dynamics and Energetics
The molecular structure of this compound allows for several types of non-covalent interactions with proteins, which can lead to the inhibition of their biological function.
A significant interaction for nitroaromatic ligands is the π-hole interaction. nih.gov The nitro group creates a region of positive electrostatic potential on the nitrogen atom (the π-hole), which can form a favorable electrostatic interaction with lone-pair electrons from oxygen or sulfur atoms in protein residues. Computational studies have estimated the energy of these interactions to be significant, in the range of -5 kcal/mol. nih.gov
Furthermore, docking studies on related salicylamide and salicylaldehyde (B1680747) derivatives show that these molecules can fit into the active sites of enzymes, such as tyrosinase or tRNA synthetases. nih.govdoaj.org The binding is typically stabilized by a network of hydrogen bonds involving the hydroxyl and amide groups, as well as hydrophobic interactions. In some cases, the binding affinity for proteins like bovine serum albumin has been found to be high, with dissociation constants (kD) in the nanomolar range, indicating a strong interaction. mdpi.com
Table 2: Example Binding Affinity of a Nitrophenyl-Containing Ligand with a Model Protein
| Ligand | Protein Target | Binding Affinity (kD) | Method |
| 4-nitrophenyl-functionalized benzofuran (B130515) (BF1) | Bovine Serum Albumin (BSA) | 28.4 ± 10.1 nM | Fluorescence Spectroscopy |
Data from a study on a related nitrophenyl-containing compound to illustrate potential binding affinities. mdpi.com
Covalent Adduct Formation (e.g., DNA Alkylation)
The genotoxicity of many nitroaromatic compounds is attributed to the formation of covalent adducts with DNA. uconn.eduacs.org The highly electrophilic metabolites, particularly the N-hydroxylamine derivative, are capable of reacting with nucleophilic sites on DNA bases. oup.com Research has established that the primary target for these adducts is the C8 position of guanine, leading to the formation of C8-deoxyguanosine adducts. uconn.edunih.gov
The formation of these bulky lesions on the DNA strand can disrupt the normal functioning of DNA polymerases during replication. uconn.edu This can lead to misincorporation of bases, resulting in mutations. The stability of these adducts can vary; some are stable, while others can lead to the loss of the adducted base, creating an apurinic site, which itself is a form of DNA damage. nih.gov This mechanism of DNA adduct formation is considered a critical initiating event in the mutagenicity and carcinogenicity of this class of compounds. uconn.edutandfonline.com
Mechanisms Underlying Antimicrobial Action (General Principles)
The salicylanilide scaffold, which forms the core of this compound, is associated with potent antimicrobial activity. nih.govwikipedia.org A principal mechanism of action for this class of compounds is the uncoupling of oxidative phosphorylation in bacteria and other microbes. asm.orgnih.gov This effectively cripples the cell's ability to produce ATP, the primary energy currency, leading to growth inhibition and cell death. spacefrontiers.orgresearchgate.net
Disruption of Cellular Homeostasis (e.g., Proton Gradient)
The antimicrobial action of salicylanilides is often directly linked to their ability to function as protonophores. nih.govnih.gov A protonophore is a lipid-soluble molecule that can transport protons (H⁺) across a biological membrane. In bacteria, the electron transport chain generates a proton motive force (PMF)—an electrochemical gradient of protons—across the cytoplasmic membrane. This PMF is essential for ATP synthesis, nutrient transport, and flagellar motion.
Salicylanilides, due to their acidic phenolic hydroxyl group and lipophilic character, can embed in the bacterial membrane. They are proposed to pick up a proton from the high-concentration side (outside the cell), diffuse across the membrane, and release the proton into the low-concentration side (the cytoplasm). researchgate.net This shuttling action collapses or dissipates the proton gradient, effectively short-circuiting the cell's energy-generating machinery. spacefrontiers.orgresearchgate.net The consequences are a rapid decrease in ATP production, an increase in oxygen consumption as the electron transport chain attempts to compensate, and ultimately, cell death. spacefrontiers.orgresearchgate.net
Interference with Microbial Communication Systems (e.g., Quorum Sensing)
There is currently no scientific literature available that describes the effects of this compound on microbial communication systems such as quorum sensing. Quorum sensing is a critical process for many bacteria, allowing them to coordinate gene expression in response to population density. This regulation is crucial for a variety of microbial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance.
The potential for a compound like this compound to interfere with these signaling pathways is of scientific interest. Such interference could offer a novel approach to antimicrobial strategies by disrupting bacterial coordination rather than directly killing the cells, potentially reducing the selective pressure for resistance. However, no studies have been published to date that have explored this possibility for this specific compound.
Inhibition of Essential Microbial Enzymes
Similarly, the scientific record lacks any studies on the inhibitory effects of this compound on essential microbial enzymes. Many antimicrobial agents function by targeting and inhibiting enzymes that are vital for microbial survival, such as those involved in cell wall synthesis, DNA replication, or metabolic pathways.
Detailed research in this area would typically involve in vitro assays to determine the compound's ability to inhibit specific, purified microbial enzymes. Such studies would provide insights into its mechanism of action and its potential as an antimicrobial agent. The absence of such research for this compound means its potential in this regard remains unknown.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
